1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a sulfanylmethyl group bearing a 4-chlorophenyl moiety (position 3). Its molecular formula is C₁₃H₉Cl₂FS, with a molecular weight of 303.18 g/mol. Current research focuses on its synthesis, crystallography, and reactivity, though specific applications remain under investigation .
Properties
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15)13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFSRUGOSFUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically uses a halogenated benzene derivative as the starting material, which undergoes substitution with a suitable nucleophile under specific conditions.
For example, the reaction between 1-chloro-2-fluorobenzene and 4-chlorobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to convert the sulfanylmethyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives and dehalogenated products.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Potential use in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: May serve as a precursor for the synthesis of compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.72 g/mol
- Key Differences :
- Substituents: Fluorine at position 2, sulfanylmethyl group at position 4 (vs. position 3 in the target compound).
- The 4-fluorophenyl group replaces the 4-chlorophenyl moiety, reducing molecular weight and altering lipophilicity.
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene
- CAS : 903125-31-5
- Molecular Formula : C₁₃H₉Cl₂FS
- Molecular Weight : 303.18 g/mol
- Key Differences :
- Fluorine at position 3 (vs. position 2) and sulfanylmethyl group at position 6.
- This compound is listed as discontinued, suggesting challenges in synthesis or commercial viability .
Functional Group Variations
Sulfonyl vs. Sulfanyl Derivatives
- 1-Chloro-2-[(4-chlorophenyl)sulfonyl]benzene (CAS 38980-51-7) and 1-Chloro-3-[(4-chlorophenyl)sulfonyl]benzene (CAS 38980-69-7):
- Molecular Formula : C₁₂H₇Cl₂O₂S
- Molecular Weight : 318.16 g/mol
- Key Differences : Sulfonyl (-SO₂-) group replaces sulfanylmethyl (-SCH₂-), increasing oxidation state and polarity.
- Applications : Sulfonyl derivatives are commonly used in pesticides (e.g., Tetradifon, CAS 116-29-0), highlighting the role of functional groups in bioactivity .
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
- Molecular Formula : C₁₂H₆Cl₄O₂S
- Molecular Weight : 356.04 g/mol
- Key Differences : Additional chlorine substituents (positions 1, 2, 4) and a sulfonyl group enhance electrophilicity and persistence.
- Applications : Historically used as an acaricide but discontinued due to oncogenic risks, underscoring the importance of substituent patterns in toxicity .
Physicochemical and Structural Analysis
Molecular Geometry and Crystallography
- In contrast, sulfonyl derivatives exhibit rigid planar geometries due to conjugation with the benzene ring .
- Crystal structures of related compounds (e.g., (4-chlorophenyl)(piperidin-1-yl)methanone) reveal dihedral angles between aromatic and heterocyclic rings (51.6–89.5°), influencing solubility and melting points .
Hydrogen Bonding and Reactivity
- The fluorine atom at position 2 in the target compound may participate in weak hydrogen bonds (C–H···F), while the sulfanylmethyl group can engage in S···π interactions. Sulfonyl analogs, however, lack sulfur-based non-covalent interactions due to their oxidized state .
Comparative Data Table
Biological Activity
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene, a compound with the chemical formula C13H9Cl2FS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 287.18 g/mol
- CAS Number : 712300-00-0
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing sulfur and halogen substituents often exhibit significant biological activities, including anticancer and antimicrobial properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells. Studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, potentially making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of several sulfur-containing compounds, including this compound. The compound was tested against human non-small cell lung cancer (A549) cells. The findings revealed:
- IC50 Value : 3.14 ± 0.29 µM, indicating significant potency compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 3.14 ± 0.29 | Induces apoptosis via caspase activation |
| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard chemotherapeutic |
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial effects of various halogenated compounds, including our target compound. The results suggested:
- Effective against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
